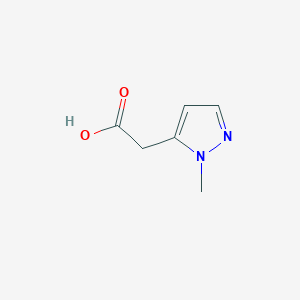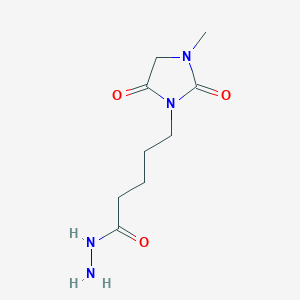
2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Vue d'ensemble
Description
“2-(1-methyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrazole, a class of organic compounds known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-5-yl)acetic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to an acetic acid group . The molecular weight of the compound is 140.14 .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-5-yl)acetic acid”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions .Applications De Recherche Scientifique
Novel Cyclisations and Heterocycles Synthesis
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid derivatives exhibit unique behavior in cyclisation reactions. Smyth et al. (2007) reported that the reaction of similar compounds resulted in unexpected cyclic imide products, demonstrating the compound's potential in creating diverse bicyclic heterocycles (Smyth et al., 2007).
Coordination Chemistry and Complex Formation
The ability of pyrazole-acetic acid derivatives to form coordination complexes is notable. For instance, Hadda et al. (2007) synthesized novel complexes with cobalt(II) and copper(II) using ligands derived from pyrazole-acetic acid, revealing their significance in coordination chemistry (Hadda et al., 2007).
Synthesis of Pyrazole Derivatives
Compounds related to 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid are essential in synthesizing various pyrazole derivatives. Shen et al. (2012) demonstrated the synthesis and characterization of new pyrazole derivatives, emphasizing the compound's utility in creating novel molecules (Shen et al., 2012).
Catalytic Applications
Pyrazole-acetic acid derivatives also exhibit catalytic properties. Xie et al. (2014) utilized similar compounds in Cu(II) complexes, demonstrating excellent catalytic performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water (Xie et al., 2014).
Antitumor Activity
The antitumor potential of pyrazole-acetic acid derivatives is an exciting area of research. Pellei et al. (2023) found that silver(I) complexes derived from such compounds showed significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells (Pellei et al., 2023).
Ionic Liquid-Mediated Synthesis
Pyrazole-acetic acid derivatives are useful in ionic liquid-mediated synthesis. Xiao et al. (2011) described a one-pot synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids using ionic liquid, highlighting the compound's role in eco-friendly and efficient synthesis processes (Xiao et al., 2011).
Propriétés
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJONJMFDVIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
CAS RN |
1071814-44-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)


![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)


![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)